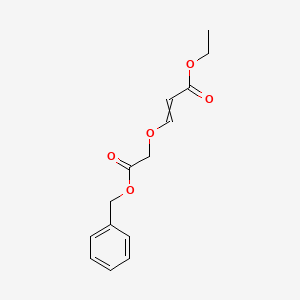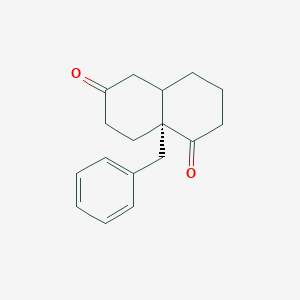
(R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine is a compound that combines the structural features of indene and adenosine. Indene is a bicyclic hydrocarbon, while adenosine is a nucleoside composed of adenine and ribose. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through various methods, including the cyclization of o-alkynylbenzyl alcohols or the reduction of indanones.
Adenosine Derivatization: Adenosine can be modified at the amino group to introduce the indene moiety. This can be achieved through nucleophilic substitution reactions where the amino group of adenosine reacts with an appropriate indene derivative.
Industrial Production Methods
Industrial production of ®-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The indene moiety can undergo oxidation reactions to form indanones or other oxidized derivatives.
Reduction: Reduction of the indene moiety can lead to the formation of indanes.
Substitution: The amino group in the adenosine part of the molecule can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Indanones or other oxidized derivatives.
Reduction: Indanes.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include acting as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action of ®-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it interacts with receptors, it may mimic or block the action of natural ligands, thereby modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Adenosine Derivatives: Compounds like adenosine triphosphate (ATP) and adenosine monophosphate (AMP).
Uniqueness
®-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine is unique due to the combination of the indene and adenosine structures. This unique combination may confer distinct biological activities and properties not observed in other similar compounds.
属性
分子式 |
C19H22N6O4 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
2-[2-amino-6-(2,3-dihydro-1H-inden-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H22N6O4/c20-19-23-16(22-11-6-5-9-3-1-2-4-10(9)11)13-17(24-19)25(8-21-13)18-15(28)14(27)12(7-26)29-18/h1-4,8,11-12,14-15,18,26-28H,5-7H2,(H3,20,22,23,24) |
InChI 键 |
HLFDVZFZEVPTBP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC(=N3)N)N(C=N4)C5C(C(C(O5)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)

![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)

![Sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B14786761.png)
![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)
![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)
![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)
![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)


